

An In-depth Technical Guide to 4,4'-Dinitro-2-biphenylamine

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Compound of Interest

Compound Name: 4,4'-Dinitro-2-biphenylamine

Cat. No.: B017717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **4,4'-Dinitro-2-biphenylamine** (CAS No. 51787-75-8). The information is intended for professionals in research and development who require detailed technical data for this compound.

Compound Identification and Chemical Properties

4,4'-Dinitro-2-biphenylamine is a nitrated aromatic amine characterized by a biphenyl framework with two nitro groups (—NO_2) and one amino group (—NH_2) attached.^[1] Its structure, featuring an electron-donating amino group and electron-withdrawing nitro groups, dictates its chemical reactivity and physical properties.^[1] It is also known by synonyms such as 2-(4-Nitrophenyl)-5-nitroaniline and 4,4'-Dinitro-[1,1'-biphenyl]-2-amine.^{[2][3][4]}

Table 1: Compound Identifiers

Identifier	Value
CAS Number	51787-75-8[1][2][3][4]
Molecular Formula	C ₁₂ H ₉ N ₃ O ₄ [1][3][4][5][6]
Molecular Weight	259.22 g/mol [1][2][3][5][6]
IUPAC Name	5-nitro-2-(4-nitrophenyl)aniline[6]
InChI Key	FRZPYFUNNLIMEC-UHFFFAOYSA-N[2]
SMILES String	Nc1cc(ccc1-c2ccc(cc2)--INVALID-LINK--=O)--INVALID-LINK--=O[2]
EC Number	257-417-8[2]

Physical and Spectroscopic Properties

The compound typically presents as a red or yellow crystalline solid or powder.[1][2] Its physical properties are summarized in the table below.

Table 2: Physical Properties

Property	Value
Appearance	Red or yellow crystalline solid; powder, crystals or chunks[1][2]
Melting Point	208-210 °C[1][2][5][7][8]
Boiling Point	472.0 ± 30.0 °C (Predicted)[7]
Density	1.434 ± 0.06 g/cm ³ (Predicted)[1][7]
Solubility	Soluble in Ethanol and Methanol[7]
Storage Temperature	Room Temperature; 4°C for long-term storage[2][4]

Table 3: Predicted Spectroscopic Data

Spectroscopy	Predicted Chemical Shift (δ , ppm)	Assignment
^1H NMR	~7.50 - 8.50	Aromatic Protons (multiplets)
~6.00	N-H proton of the amine group (broad singlet)[1]	
^{13}C NMR	~145 - 150	Carbons bearing the NO_2 groups (C4 and C4')[1]
~140 - 145	Carbon bearing the NH_2 group (C2)[1]	
~130 - 138	Quaternary carbon at the biphenyl linkage (C1)[1]	
~115 - 130	Aromatic CH carbons[1]	

Note: The spectroscopic data presented is predictive and based on established principles for similar compounds. Actual experimental data may vary.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of **4,4'-Dinitro-2-biphenylamine**.

A common method for forming the biphenyl linkage is the Ullmann condensation. A plausible synthetic route involves the reaction of a halogenated nitroaniline with an iodinated nitrobenzene in the presence of a copper catalyst.

Materials:

- 2-Chloro-5-nitroaniline
- 1-Iodo-4-nitrobenzene
- Copper (I) iodide (CuI)
- Potassium carbonate (K_2CO_3)

- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Procedure:

- To a dry reaction flask, add 2-chloro-5-nitroaniline (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
- Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into a solution of aqueous HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

The crude **4,4'-Dinitro-2-biphenylamine** can be purified to obtain a crystalline solid.

Procedure:

- Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/DMF mixture.^[7]
- If the solution is colored with impurities, activated charcoal can be added, and the mixture is heated briefly.

- Hot-filter the solution to remove the charcoal or any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under a vacuum to yield the purified product.

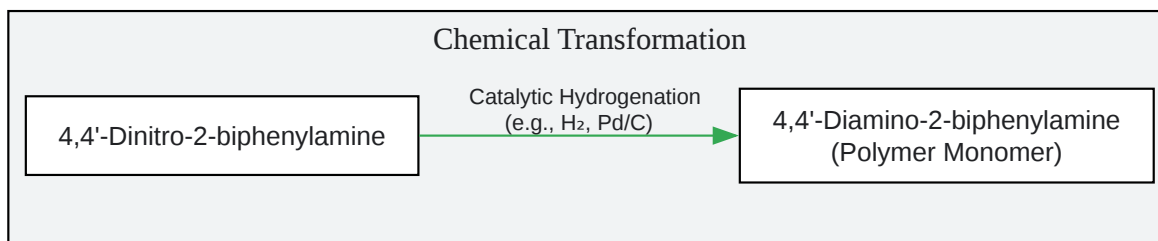
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
- High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A purity of $\geq 95\%$ is often required for research applications.[8]
- Melting Point Analysis: A sharp melting point range close to the literature value (208-210 °C) indicates high purity.[2]
- Spectroscopy (NMR, IR, MS): To confirm the molecular structure of the final compound. Infrared (IR) spectroscopy can be used to identify the characteristic N-H and N-O stretching frequencies of the amine and nitro functional groups, respectively.

Chemical Reactivity and Applications

The dual functionality of nitro and amino groups makes **4,4'-Dinitro-2-biphenylamine** a versatile intermediate in organic synthesis.

A key reaction is the reduction of its two nitro groups to form 4,4'-diamino-2-biphenylamine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[1] The resulting triamine is a valuable monomer for synthesizing high-performance polymers, such as aromatic polyimides, which are known for their exceptional thermal stability.[1]



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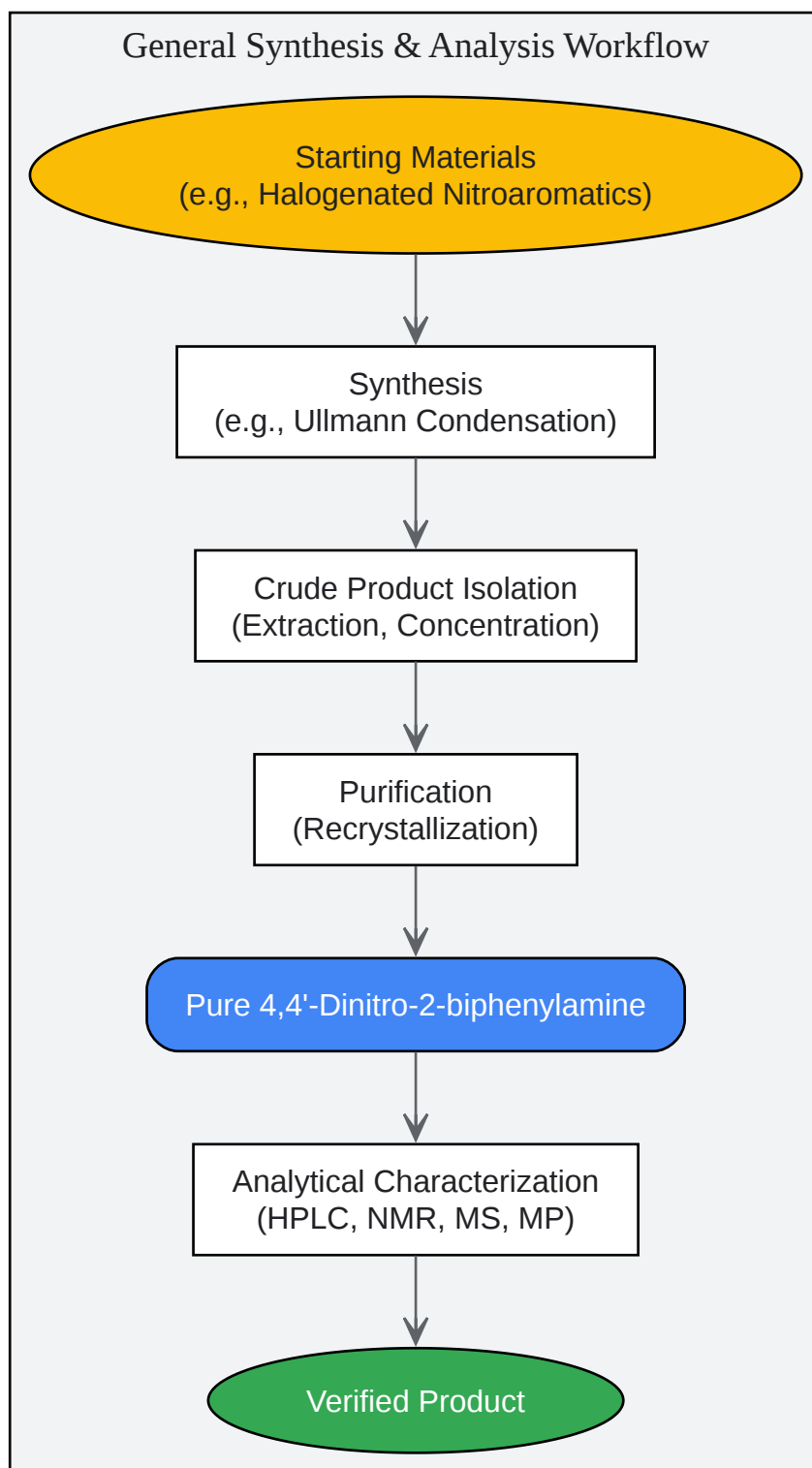
Reduction of **4,4'-Dinitro-2-biphenylamine**.

This compound serves as a crucial intermediate in various industrial and research fields:

- Polymer Chemistry: As a precursor to diamine monomers for high-performance polymers.[1]
- Dyes and Pigments: Used in the synthesis of organic dyes and pigments for textiles and coatings.[1][3][8]
- Organic Synthesis: Employed in creating more complex aromatic compounds for pharmaceuticals and agrochemicals.[8]
- Explosives Manufacturing: It can serve as an intermediate in the production of certain high-performance explosives.[8]
- Material Science: Investigated for potential use in developing advanced materials like sensors and electronic devices due to its electronic properties.[8]

Biological Activity and Safety

Research has shown that **4,4'-Dinitro-2-biphenylamine** is a direct-acting mutagen.[1][5][9] Studies using *Salmonella typhimurium* strains, particularly TA100, have demonstrated that it can cause base-pair reversion mutations in the histidine locus without requiring metabolic activation.[1][5][9] This property is of critical importance for safety assessments and handling procedures.



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General workflow for synthesis and verification.

The compound is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory when handling.[2]

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation[2][6]
Eye Irritation	H319	Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

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References

- 1. 4,4'-Dinitro-2-biphenylamine | 51787-75-8 | Benchchem [benchchem.com]
- 2. 4,4 -Dinitro-2-biphenylamine 98 51787-75-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]
- 5. 4,4'-DINITRO-2-BIPHENYLAMINE | 51787-75-8 [chemicalbook.com]
- 6. 4,4'-Dinitro(1,1'-biphenyl)-2-amine | C₁₂H₉N₃O₄ | CID 93265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scientificlabs.com [scientificlabs.com]
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